
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a chemical compound that belongs to the family of cyclohexadienones. It is also known as MCD ketone or MCDK. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Mechanism Of Action
The mechanism of action of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group and a double bond in its structure. It can also act as a chelating agent in metal-catalyzed reactions due to the presence of a cyclic diene system.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. However, studies have shown that it exhibits low toxicity and does not cause any significant adverse effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other building blocks used in organic synthesis. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the research on 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. One of the areas of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the exploration of its potential applications in the field of catalysis and materials science. Further studies are also needed to understand its mechanism of action and its potential use in pharmaceuticals.
Conclusion:
In conclusion, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a versatile compound that has potential applications in various fields of science. Its ease of synthesis and low toxicity make it an attractive building block for the synthesis of complex natural products and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of catalysis and materials science.
Synthesis Methods
The synthesis method of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone involves the condensation reaction of 6-methyl-1,4-cyclohexadien-1-ol and acetyl chloride in the presence of a base catalyst such as pyridine. The reaction takes place at room temperature and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a building block for the synthesis of complex natural products and pharmaceuticals. It has also been used as a ligand for the synthesis of metal complexes that exhibit interesting catalytic properties.
In the field of materials science, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been used as a precursor for the synthesis of novel polymers and copolymers. These materials exhibit unique properties such as high thermal stability, good mechanical properties, and excellent solubility in organic solvents.
properties
CAS RN |
121950-88-7 |
|---|---|
Product Name |
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(6-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3,5-7H,4H2,1-2H3 |
InChI Key |
BDYPGUABXCFRMI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC=C1C(=O)C |
Canonical SMILES |
CC1C=CCC=C1C(=O)C |
synonyms |
Ethanone, 1-(6-methyl-1,4-cyclohexadien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



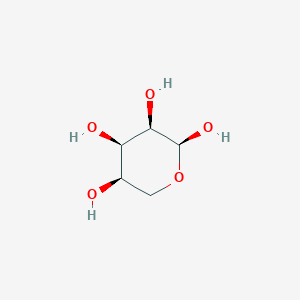
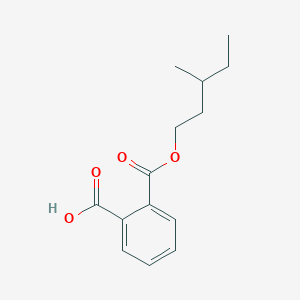
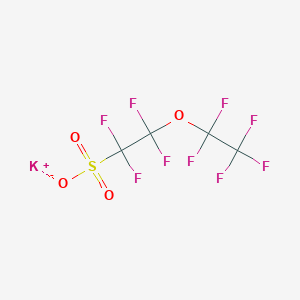
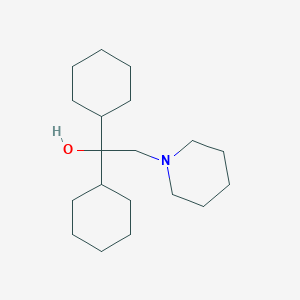

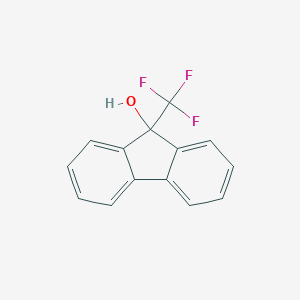
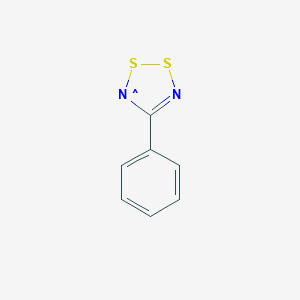
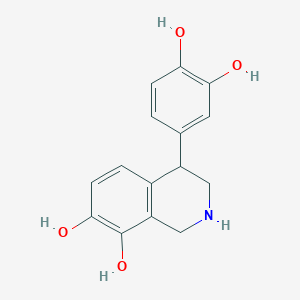
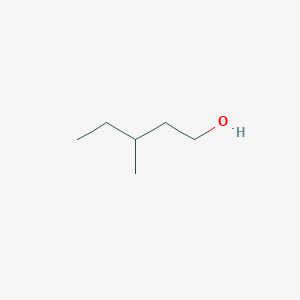
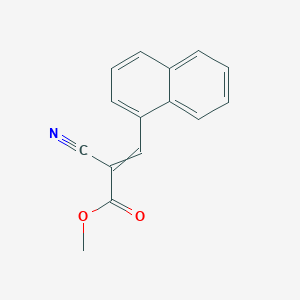
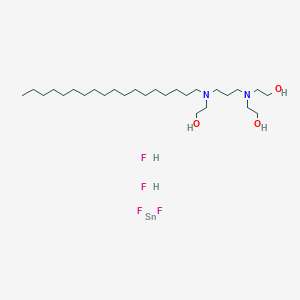
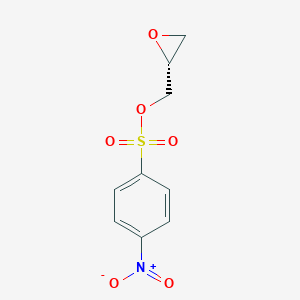
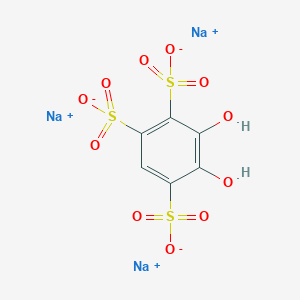
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)